molecular formula C23H35NaO8 B563425 (S)-3''-Hydroxy Pravastatin Sodium Salt CAS No. 722504-45-2

(S)-3''-Hydroxy Pravastatin Sodium Salt

Cat. No.: B563425
CAS No.: 722504-45-2
M. Wt: 462.515
InChI Key: AIKHPBQZWYYTKO-FVDQBCLRSA-M
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Description

(S)-3’'-Hydroxy Pravastatin Sodium Salt is a derivative of pravastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pravastatin, in particular, is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-3’'-Hydroxy Pravastatin Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of pravastatin with modified functional groups, which can have different pharmacological properties .

Mechanism of Action

(S)-3’‘-Hydroxy Pravastatin Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, (S)-3’'-Hydroxy Pravastatin Sodium Salt reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood . The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream signaling pathways that regulate lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3’'-Hydroxy Pravastatin Sodium Salt is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties. Unlike other statins, it is less likely to interact with other drugs and has a lower risk of causing muscle-related side effects .

Properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKHPBQZWYYTKO-FVDQBCLRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)[C@@H](C)[C@H](C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729859
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722504-45-2
Record name (S)-3''-Hydroxy pravastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722504452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3''-HYDROXY PRAVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUA7DDU7A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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